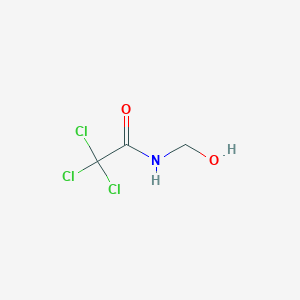
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol
Vue d'ensemble
Description
“2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol” is an organic compound with the molecular formula C6H15NO2 . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .
Synthesis Analysis
The compound is manufactured by reacting dimethylamine and ethylene oxide . The synthesis process involves multiple stages, including the reaction of formaldehyde with 2-(2-Aminoethoxy)ethanol, followed by reactions with formic acid and butan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a tertiary amine, ether, and hydroxyl functionality . The molecular weight is 133.1888 .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . The conversion rate of ethylene oxide in the synthesis process is 94.1%, and the dimethylamine conversion rate is 97.4% .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 95 °C, a refractive index of 1.442, and a density of 0.954 g/mL at 25 °C .
Applications De Recherche Scientifique
Phase Equilibrium Properties
- Vapor Pressure and Excess Gibbs Functions : A study investigated the vapor pressures and excess Gibbs functions of binary mixtures, including 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol with water. This research provides insights into the thermodynamic properties of such mixtures, crucial for industrial and scientific applications (Belabbaci et al., 2011).
Catalyst Applications
- Adsorption and Reactions of Ethanol on Supported Au Catalysts : The compound has been studied in the context of catalysis, particularly for its role in the adsorption and decomposition of ethanol on supported Au catalysts. This research expands understanding of catalytic processes and their potential applications in chemical transformations (Gazsi et al., 2011).
Novel Silicon Phthalocyanines Synthesis
- Synthesis of Silicon Phthalocyanines : Research on axially-disubstituted silicon phthalocyanines, using 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol as an axial ligand, has been documented. These findings contribute to the field of organic chemistry, specifically in the synthesis and characterization of phthalocyanines, which have various applications including in materials science and catalysis (Bıyıklıoğlu & Çakır, 2012).
Absorption Studies
- CO2 Absorption in DMAEE-DGA-DBU Aqueous Solution : The compound has been utilized in the study of CO2 absorption, particularly in DMAEE-DGA-DBU aqueous solutions. This research is significant for understanding the absorption performance of such solutions, which is relevant in environmental and chemical engineering applications (Huang, Fu, & Fu, 2019).
Surfactant Synthesis and Applications
- Synthesis of Cationic Surfactants : A study focused on the synthesis of cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol. This research is important for the development of new surfactants with potential applications in various industries, including pharmaceuticals and cosmetics (Shaban et al., 2016).
Protonated Amines Study
- Dissociation Constants of Protonated Amines : The dissociation constants of 2-(2-(dimethylamino)ethoxy)ethanol in water were studied, providing valuable data for understanding the chemical behavior of this compound in aqueous solutions. Such studies are essential for designing and predicting the outcomes of chemical reactions where this compound is involved (Simond et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDPTKERPLATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445658 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol | |
CAS RN |
2741-30-2 | |
| Record name | SBB061064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














